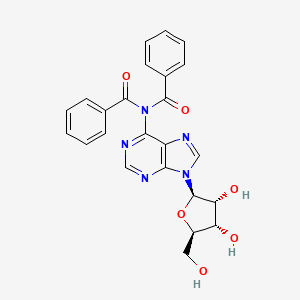

Adenosine, N,N-dibenzoyl-

Description

BenchChem offers high-quality Adenosine, N,N-dibenzoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, N,N-dibenzoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51008-81-2 |

|---|---|

Molecular Formula |

C24H21N5O6 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N-benzoyl-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C24H21N5O6/c30-11-16-18(31)19(32)24(35-16)28-13-27-17-20(28)25-12-26-21(17)29(22(33)14-7-3-1-4-8-14)23(34)15-9-5-2-6-10-15/h1-10,12-13,16,18-19,24,30-32H,11H2/t16-,18-,19-,24-/m1/s1 |

InChI Key |

MMAFGVQKTQHTJK-VEBYGKHWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,O-Dibenzoyl-2'-deoxyadenosine Derivatives

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of N,O-dibenzoylated derivatives of 2'-deoxyadenosine. Given that the adenine nucleobase possesses a single exocyclic amino group, this guide focuses on the synthesis of derivatives bearing benzoyl groups on both the N6-amino position and a hydroxyl function of the deoxyribose moiety, namely N6,3'-O-dibenzoyl-2'-deoxyadenosine. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and nucleoside chemistry.

The synthesis is a multi-step process involving the strategic use of protecting groups to achieve the desired regioselectivity. The key stages include the initial N6-benzoylation of 2'-deoxyadenosine, selective protection of the 5'-hydroxyl group, benzoylation of the 3'-hydroxyl group, and final deprotection.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine.

Table 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

| N6-Benzoylation | Benzoyl chloride (2.5 equiv), Trimethylsilyl chloride (1.2 equiv) | Anhydrous pyridine, Anhydrous acetonitrile | 0 to RT | 18–24 | 85–90 | Silica gel chromatography[1] |

Table 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

| 5'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride | Anhydrous pyridine | RT | Not specified | 75–80 | Precipitation in hexane[1] |

Table 3: Synthesis of N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

| 3'-O-Benzoylation | Benzoyl chloride | Anhydrous pyridine | RT | Not specified | Not specified | Not specified |

Table 4: Deprotection to Yield N6,3'-O-Dibenzoyl-2'-deoxyadenosine

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purification Method |

| 5'-O-DMT Deprotection | 80% Acetic acid | Acetic acid/Water | RT | Not specified | Not specified | Lyophilization, OPC desalting[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine.

1. Synthesis of N6-Benzoyl-2'-deoxyadenosine

This procedure utilizes a transient protection strategy to selectively benzoylate the N6-amino group of 2'-deoxyadenosine.

-

Reagents:

-

2'-Deoxyadenosine

-

Anhydrous pyridine

-

Anhydrous acetonitrile

-

Trimethylsilyl chloride (1.2 equivalents)

-

Benzoyl chloride (2.5 equivalents)

-

Ice-cold water

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 2'-deoxyadenosine in a mixture of anhydrous pyridine and anhydrous acetonitrile.

-

Cool the suspension to 0°C in an ice bath.

-

Add trimethylsilyl chloride (1.2 equivalents) dropwise to the suspension to transiently protect the hydroxyl groups.

-

Subsequently, add benzoyl chloride (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18–24 hours.

-

Quench the reaction by adding ice-cold water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography using a hexane:ethyl acetate (3:1) solvent system to yield N6-benzoyl-2'-deoxyadenosine.[1]

-

2. Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

The primary 5'-hydroxyl group is selectively protected using a dimethoxytrityl (DMT) group.

-

Reagents:

-

N6-Benzoyl-2'-deoxyadenosine

-

Anhydrous pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Hexane

-

-

Procedure:

-

Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride to the solution at room temperature.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to a vigorously stirred solution of hexane.

-

Collect the precipitate by filtration and dry under vacuum to obtain 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine.[1]

-

3. Synthesis of N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

The free 3'-hydroxyl group is benzoylated in this step.

-

Reagents:

-

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

-

Anhydrous pyridine

-

Benzoyl chloride

-

-

Procedure:

-

Dissolve 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add benzoyl chloride to the solution at room temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent such as dichloromethane.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by silica gel chromatography to yield N6,3'-O-dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.

-

4. Synthesis of N6,3'-O-Dibenzoyl-2'-deoxyadenosine

The final step involves the removal of the acid-labile DMT protecting group.

-

Reagents:

-

N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

-

80% Acetic acid in water

-

-

Procedure:

-

Dissolve the DMT-protected dibenzoyl derivative in 80% acetic acid.[2]

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetic acid by lyophilization.[2]

-

The crude product can be further purified by a desalting procedure, such as using an Oligonucleotide Purification Cartridge (OPC), to remove the dimethoxytritanol byproduct.[2]

-

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for N6,3'-O-dibenzoyl-2'-deoxyadenosine.

Caption: Synthetic pathway for N⁶,3'-O-Dibenzoyl-2'-deoxyadenosine.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Role of N,N-dibenzoyl-adenosine in Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the chemical role and application of N,N-dibenzoyl-adenosine as a protected nucleoside in the solid-phase synthesis of DNA and RNA oligonucleotides. As N,N-dibenzoyl-adenosine is a laboratory reagent for chemical synthesis and not a pharmacologically active agent, this document will focus on its function in preventing unwanted side reactions and ensuring the fidelity of oligonucleotide chain elongation, rather than a biological mechanism of action.

Introduction to Protected Nucleosides in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides with a defined sequence is a cornerstone of modern molecular biology, enabling applications from PCR primers and gene sequencing to the development of antisense therapies and siRNA.[1] The most prevalent method for this synthesis is the phosphoramidite solid-phase synthesis, a cyclical process that sequentially adds nucleoside building blocks to a growing chain attached to a solid support.[2]

A critical aspect of this process is the use of protecting groups on the nucleoside monomers.[3][4] These chemical modifications temporarily block reactive functional groups on the nucleobases and the sugar moiety to prevent undesirable side reactions during the synthesis cycles.[4][5] N,N-dibenzoyl-adenosine is a key example of such a protected nucleoside, where the exocyclic amino group of adenine is protected by two benzoyl groups.[6]

The Role of Benzoyl Protecting Groups on Adenosine

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis, leading to branched and truncated sequences.[1] To ensure the specific formation of the desired phosphodiester backbone, these amino groups are protected.[4]

In the case of N,N-dibenzoyl-adenosine, the two benzoyl groups render the exocyclic amine of adenine unreactive to the coupling chemistry. This protection is stable throughout the iterative cycles of the synthesis process but can be readily removed during the final deprotection step to yield the native oligonucleotide sequence. The choice of protecting group is crucial, as it must be stable during synthesis and easily removable at the end without damaging the newly synthesized oligonucleotide.[5]

Chemical Properties and Function

The key chemical features of N,N-dibenzoyl-adenosine are summarized in the table below.

| Property | Description |

| Chemical Name | N,N-dibenzoyl-adenosine |

| Core Nucleoside | Adenosine |

| Protecting Groups | Two Benzoyl (Bz) groups |

| Protected Moiety | Exocyclic N6 amino group of the adenine base |

| Purpose | To prevent the N6 amino group from participating in unwanted side reactions during the coupling step of phosphoramidite-based oligonucleotide synthesis.[1][4] |

| Key Characteristics | Stable under the conditions of the oligonucleotide synthesis cycle (detritylation, coupling, capping, oxidation). Removable under basic conditions during final deprotection. |

| Typical Application | As a phosphoramidite building block for the incorporation of adenosine residues in automated solid-phase DNA and RNA synthesis.[2][3] |

The Phosphoramidite Synthesis Cycle Utilizing Protected Nucleosides

The synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleoside to the growing chain. The general workflow is as follows:

-

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group.

-

Coupling: The next protected nucleoside phosphoramidite in the sequence (such as an N,N-dibenzoyl-adenosine phosphoramidite) is activated and couples with the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the elongation of incomplete sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of the Protected Nucleoside Structure

The following diagram illustrates the general structure of a protected deoxyadenosine phosphoramidite, highlighting the N,N-dibenzoyl protecting groups.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. twistbioscience.com [twistbioscience.com]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 6. glenresearch.com [glenresearch.com]

A Technical Guide to Dibenzoyl Adenosine Derivatives: Synthesis, Biological Context, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzoyl adenosine derivatives represent a class of modified nucleosides with potential applications in probing adenosine receptor signaling and as precursors in the synthesis of more complex bioactive molecules. While the literature provides insights into their synthesis and general biological relevance, a comprehensive public repository of quantitative pharmacological data, such as IC50, EC50, and binding affinity (Ki) values, remains notably sparse. This guide offers a thorough review of the available information, focusing on the synthesis of N6-benzoyl adenosine analogs as a key related class, detailing relevant experimental protocols, and illustrating the fundamental adenosine receptor signaling pathways that these compounds are expected to modulate. The content herein is intended to serve as a foundational resource for researchers navigating the synthesis and potential applications of these and related adenosine derivatives.

Introduction to Dibenzoyl Adenosine Derivatives

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The modulation of these receptors is a key strategy in the development of therapeutics for cardiovascular, inflammatory, and neurological disorders. Chemical modification of the adenosine scaffold, including the introduction of benzoyl groups at the N6 and ribose hydroxyl positions, offers a means to alter the parent molecule's affinity, selectivity, and metabolic stability.

Dibenzoyl adenosine derivatives, such as N6,2'-O-dibenzoyladenosine and N6,3'-O-dibenzoyladenosine, are primarily utilized as intermediates in the synthesis of more complex adenosine analogs. The benzoyl groups serve as protecting groups during synthetic transformations and can influence the molecule's lipophilicity and interaction with adenosine receptors. While specific quantitative data on the direct biological activity of simple dibenzoyl adenosine derivatives are limited in publicly accessible literature, the study of related N6-benzoyl and N6-benzyladenosine derivatives provides valuable insights into their potential pharmacological profile.

Synthesis of Benzoyl Adenosine Analogs

The synthesis of N6-benzoyl adenosine derivatives is a well-established process. A common method involves the reaction of adenosine with benzoyl chloride. For the synthesis of more complex analogs with modifications on the sugar moiety, a Vorbrüggen glycosylation approach is often employed, coupling a protected sugar with a silylated N6-benzoyl adenine.[1]

Experimental Protocol: Synthesis of a Novel N6-Benzoyl Adenosine Analog with a 1,4-Dioxane Sugar Moiety [1]

This protocol describes the coupling of a silylated N6-benzoyl adenine with a protected 1,4-dioxane sugar acetate to form a novel adenosine analog.

Materials:

-

N6-Benzoyl-N9-(trimethylsilyl)adenine

-

(2R,5S)-2-acetoxy-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,4-dioxane

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dry acetonitrile

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

A solution of N6-benzoyl-N9-(trimethylsilyl)adenine and (2R,5S)-2-acetoxy-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,4-dioxane in dry acetonitrile is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is cooled to 0 °C.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N6-benzoyl adenosine analog.

Biological Activity and Therapeutic Potential

It is important to note that the benzoyl groups in dibenzoyl adenosine derivatives are often used as protecting groups and may be removed in the final bioactive compound. However, their presence can influence the pharmacokinetic properties of the molecule.

Adenosine Receptor Signaling Pathways

Dibenzoyl adenosine derivatives, as analogs of adenosine, are expected to exert their biological effects by modulating adenosine receptors. These receptors are classic GPCRs that, upon activation, trigger intracellular signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G-proteins (Gi/o), while the A2A and A2B receptors are coupled to stimulatory G-proteins (Gs).

A1 and A3 Receptor Signaling:

Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.

A2A and A2B Receptor Signaling:

Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

The following diagram illustrates the general signaling pathways for A1 and A2A adenosine receptors.

References

Technical Guide: Structure Elucidation of N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside. The nomenclature "N,N-dibenzoyl-adenosine" is often ambiguous, as adenosine possesses a single exocyclic primary amine at the C6 position. Therefore, this guide focuses on the more chemically precise and plausible structure, N²,N⁶-dibenzoyl-2,6-diaminopurine riboside, which features two benzoylated exocyclic amino groups. This class of modified nucleosides is of significant interest in the development of novel therapeutic agents and chemical probes.

The structure elucidation of such molecules relies on a combination of synthetic chemistry and advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will detail the experimental protocols for the synthesis and characterization of these compounds and present the expected quantitative data in a clear, tabular format. Furthermore, logical workflows and structural relationships will be visualized using Graphviz diagrams.

Synthesis and Characterization

The synthesis of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside typically involves a multi-step process, beginning with the glycosylation of a protected 2,6-diaminopurine base, followed by the benzoylation of the exocyclic amino groups and subsequent deprotection of the sugar hydroxyls if necessary.

General Synthetic Approach: Vorbrüggen Glycosylation

A common method for the formation of the N-glycosidic bond is the Vorbrüggen reaction. This involves the coupling of a silylated heterocyclic base with a protected ribose derivative, activated by a Lewis acid.

Experimental Protocol: Synthesis of N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside (Representative Protocol)

This protocol is a representative procedure adapted from general methods for nucleoside synthesis and benzoylation.

Step 1: Glycosylation of 2,6-Diaminopurine

-

Silylation of the Nucleobase: To a stirred suspension of 2,6-diaminopurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA). Heat the mixture at reflux under an inert atmosphere (e.g., argon) until a clear solution is obtained. This indicates the formation of the persilylated 2,6-diaminopurine.

-

Glycosylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

-

Lewis Acid Catalysis: Cool the reaction mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the protected 2,6-diaminopurine riboside.

Step 2: Benzoylation of the Exocyclic Amino Groups

-

Selective Benzoylation: A mild and selective method for benzoylation can be achieved using benzoyl cyanide (BzCN). Dissolve the protected 2,6-diaminopurine riboside in an ionic liquid such as 1-methoxyethyl-3-methylimidazolium methanesulfonate.

-

Reagent Addition: Add benzoyl cyanide to the solution at room temperature.

-

Reaction and Monitoring: Stir the mixture at ambient temperature and monitor the progress by TLC. This method often provides high selectivity for the exocyclic amino groups over the hydroxyl groups of the ribose moiety.

-

Work-up and Purification: Upon completion, extract the product with an appropriate organic solvent and purify by silica gel chromatography to obtain the N²,N⁶-dibenzoylated product.

Step 3: Deprotection of the Ribose Moiety (if necessary)

-

Removal of Benzoyl Protecting Groups: If the starting ribose was protected with benzoyl groups, these can be removed by treatment with a solution of ammonia in methanol at room temperature.

-

Monitoring and Purification: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture and purify the final product, N²,N⁶-dibenzoyl-2,6-diaminopurine riboside, by recrystallization or chromatography.

Spectroscopic Data for Structure Elucidation

The definitive structure of the synthesized compound is determined through a combination of mass spectrometry and, most importantly, one- and two-dimensional NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a closely related compound, N²,N⁶-dibenzoyl-N²,N⁹-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine.[1][2] While the sugar moiety in this reference compound is a dibenzoylated threofuranose, the chemical shifts of the N²,N⁶-dibenzoyl-2,6-diaminopurine core are highly informative.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the N²,N⁶-Dibenzoyl-2,6-Diaminopurine Fragment in CDCl₃ [1][2]

| Proton | Chemical Shift (ppm) |

| H-8 | 8.155 |

| NH (amide) | 8.648 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the N²,N⁶-Dibenzoyl-2,6-Diaminopurine Fragment in CDCl₃ [1][2]

| Carbon | Chemical Shift (ppm) |

| C-2 | 155.133 |

| C-4 | 152.568 |

| C-5 | 121.108 |

| C-6 | Not Reported |

| C-8 | 141.188 |

| C=O (benzoyl) | Not Reported |

Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Expected Result: The measured mass-to-charge ratio should correspond to the calculated exact mass of the molecular formula of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside (C₂₄H₂₁N₇O₆).

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the solution is homogeneous and free of particulate matter.

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments for Structure Elucidation:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, which is crucial for tracing the connectivity of the protons in the ribose ring.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for connecting different structural fragments, for instance, linking the anomeric proton of the ribose (H-1') to the purine base (e.g., C-4 and C-8), and for confirming the position of the benzoyl groups by observing correlations from the amide protons to the purine ring carbons and the benzoyl carbonyl carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is critical for determining the stereochemistry, such as the β-configuration of the glycosidic bond, by observing the spatial proximity between the anomeric proton (H-1') and the purine H-8 proton.

-

Visualizations of Experimental and Logical Workflows

Synthesis Workflow

Caption: General Synthesis Workflow

Structure Elucidation Workflow using NMR

Caption: NMR-Based Structure Elucidation

Key HMBC and NOESY Correlations

Caption: Key 2D NMR Correlations

References

Spectroscopic Data and Characterization of N,N-Dibenzoyl-Adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dibenzoyl-adenosine, a derivative of the essential nucleoside adenosine. The benzoylation of adenosine is a common strategy in synthetic organic chemistry to protect the exocyclic amine for subsequent reactions or to modulate the molecule's biological activity. This document compiles available spectroscopic information, presents detailed experimental protocols for its synthesis and characterization, and visualizes the general workflow for such analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dibenzoylated adenosine derivatives.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data for the dibenzoylated purine core is based on the analysis of N²,N⁶-dibenzoyl-2,6-diaminopurine nucleosides, which provides a strong model for the expected chemical shifts in N,N-dibenzoyl-adenosine.[1][2]

Table 1: ¹H NMR Spectroscopic Data for the N²,N⁶-Dibenzoyl-Purine Fragment (in CDCl₃) [1][2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | 8.155 | br s |

| C(6)NH | 8.648 | s |

Note: The chemical shifts of the ribose protons would be expected in the range of 4.0-6.5 ppm, and the aromatic protons of the benzoyl groups would appear between 7.2-8.2 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for the N²,N⁶-Dibenzoyl-Purine Fragment (in CDCl₃) [1][2]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.133 |

| C-4 | 152.568 |

| C-5 | 121.108 |

| C-6 | 149.494 |

| C-8 | 141.188 |

Note: The carbonyl carbons of the benzoyl groups would be expected to resonate around 165 ppm.[1]

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For N,N-dibenzoyl-adenosine, the expected molecular weight is 475.45 g/mol .

Table 3: Expected Mass Spectrometry Data for N,N-Dibenzoyl-Adenosine (C₂₄H₂₁N₅O₆)

| Ion | Expected m/z |

| [M+H]⁺ | 476.1519 |

| [M+Na]⁺ | 498.1338 |

Common fragmentation patterns for nucleosides in mass spectrometry involve the cleavage of the glycosidic bond between the ribose sugar and the purine base.[3][4] For a dibenzoylated adenosine, one would expect to see fragments corresponding to the dibenzoylated adenine base and the ribose sugar.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for N,N-Dibenzoyl-Adenosine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | ~3300 | Stretching vibration |

| C-H (Aromatic) | ~3100-3000 | Stretching vibration |

| C=O (Amide) | ~1680-1650 | Stretching vibration |

| C=C (Aromatic) | ~1600, 1475 | Ring stretching |

| C-O (Ester-like) | ~1250 | Stretching vibration |

1.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Adenosine itself has a characteristic absorption maximum around 260 nm. The addition of two benzoyl groups, which are themselves chromophores, is expected to cause a bathochromic (red) shift and potentially introduce new absorption bands.

Table 5: Expected UV-Visible Absorption Data for N,N-Dibenzoyl-Adenosine

| Solvent | Expected λmax (nm) |

| Ethanol/Methanol | >260 |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N,N-dibenzoyl-adenosine, adapted from established methods for the synthesis of N-acyl nucleosides.

2.1. Synthesis of N,N-Dibenzoyl-Adenosine

This procedure is adapted from the transient protection method for N-acylation of nucleosides.

Materials:

-

Adenosine

-

Pyridine (anhydrous)

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride

-

Ammonia solution

-

Methanol

-

Dichloromethane

Procedure:

-

Dry adenosine by co-evaporation with anhydrous pyridine.

-

Suspend the dried adenosine in anhydrous pyridine.

-

Cool the suspension in an ice bath and add trimethylsilyl chloride dropwise with stirring. Allow the reaction to proceed for 2-3 hours to form the persilylated adenosine.

-

To the solution of persilylated adenosine, add benzoyl chloride dropwise at 0°C. The amount of benzoyl chloride should be in excess to ensure dibenzoylation.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Add a concentrated ammonia solution to hydrolyze the silyl ethers and any O-benzoyl groups. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield N,N-dibenzoyl-adenosine.

2.2. Spectroscopic Characterization

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

2.2.2. Mass Spectrometry

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

2.2.3. IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

2.2.4. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Procedure: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

Signaling Pathways and Experimental Workflows

Currently, there is no information in the scientific literature to suggest that N,N-dibenzoyl-adenosine is involved in specific biological signaling pathways. Its primary role is likely as a protected intermediate in the synthesis of more complex adenosine derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a nucleoside analog like N,N-dibenzoyl-adenosine.

References

The Guardian of Reactivity: An In-depth Technical Guide to Dibenzoyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and drug development, the strategic use of protecting groups is paramount. Among the arsenal of protective moieties, the dibenzoyl group stands out for its unique balance of stability and reactivity. This technical guide provides a comprehensive overview of the role of dibenzoyl protecting groups, detailing their application, mechanisms of protection and deprotection, and their strategic use in complex synthetic pathways.

Core Principles of Dibenzoyl Protection

Dibenzoyl protecting groups are primarily employed to mask the reactive hydroxyl (-OH) and amino (-NH2) functionalities. The protection is achieved by converting these groups into their corresponding benzoate esters or benzamides. This transformation effectively shields the nucleophilic nature of the hydroxyl and amino groups, preventing them from interfering with subsequent chemical transformations in a multi-step synthesis.[1][2][3]

The benzoyl group offers a higher degree of stability compared to the more common acetyl protecting group, being more resistant to acidic and basic hydrolysis.[4] This enhanced stability makes it a preferred choice in lengthy synthetic sequences where multiple reaction steps are involved.

Applications in Synthesis

Dibenzoyl protecting groups are particularly valuable in the synthesis of complex biomolecules such as oligosaccharides, nucleosides, and glycopeptides.

-

Carbohydrate Chemistry: In the synthesis of complex carbohydrates, the selective protection of multiple hydroxyl groups is a significant challenge. Dibenzoyl groups, in conjunction with other protecting groups, are instrumental in achieving the desired regioselectivity. Their stability allows for manipulations at other positions of the sugar ring without premature deprotection. Furthermore, the nature of the protecting group at the C-2 position of a glycosyl donor can influence the stereochemical outcome of a glycosylation reaction.[1][5]

-

Nucleoside Synthesis: The synthesis of nucleoside analogues, many of which are potent antiviral or anticancer agents, heavily relies on protecting group strategies. Benzoyl groups are commonly used to protect the hydroxyl groups of the sugar moiety (ribose or deoxyribose) during the crucial glycosylation step, where the nucleobase is coupled to the sugar.[6][7] The widely used Vorbrüggen reaction, a cornerstone of nucleoside synthesis, often employs 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the ribose donor.[7]

-

Drug Development: The principles of protecting group chemistry are central to the development of complex active pharmaceutical ingredients (APIs). The robustness of the benzoyl group allows for diverse chemical modifications on other parts of the molecule, facilitating the synthesis of complex drug candidates.

Quantitative Data on Protection and Deprotection Reactions

The efficiency of protection and deprotection steps is critical for the overall yield of a synthetic route. The following tables summarize representative yields for the introduction and removal of benzoyl protecting groups under various conditions.

| Substrate | Protecting Group | Reagents | Solvent | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Benzoyl | Benzoic anhydride, Bu4N+OBz | CH3CN | 70-91 | [5] |

| α-D-glucose | Benzoyl | Benzoyl chloride, Pyridine | Pyridine | 37 | [5] |

| α-D-mannose | Benzoyl | Benzoyl chloride, Pyridine | Pyridine | 51 | [5] |

| Nucleosides | Benzoyl | Benzoyl cyanide, Ionic Liquid | Ionic Liquid | High | [8] |

| Diols | Benzoyl | 1-Benzoylimidazole, DBU | CH3CN | 60-96 | [9] |

Table 1: Representative Yields for Benzoylation (Protection)

| Substrate | Protecting Group | Reagents | Solvent | Yield (%) | Reference |

| Benzoylated Sugar | Benzoyl | NaOMe | MeOH | High | [10] |

| Benzoylated Nucleoside | Benzoyl | DBU | - | High | [11] |

| Benzoylated Inositol | Benzoyl | DIBAL-H | - | 81 | [12] |

Table 2: Representative Yields for Debenzoylation (Deprotection)

Experimental Protocols

Protocol 1: Benzoylation of a Diol (General Procedure)

This protocol describes a general method for the regioselective benzoylation of a primary hydroxyl group in the presence of secondary hydroxyls.

Materials:

-

Substrate (diol)

-

1-Benzoylimidazole

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (CH3CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substrate (100 mg) in anhydrous acetonitrile (2.5 mL).

-

Add DBU (0.2 equivalents) to the solution and stir at 50 °C for 10 minutes.

-

In a separate vial, dissolve 1-benzoylimidazole (1.1 equivalents) in anhydrous acetonitrile (0.5 mL).

-

Add the 1-benzoylimidazole solution to the reaction mixture in two portions.

-

Stir the reaction at 50 °C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1:6 to 2:1) to afford the benzoylated product.[13]

Protocol 2: Deprotection of a Benzoylated Carbohydrate using Sodium Methoxide

This protocol outlines the removal of benzoyl protecting groups from a carbohydrate using sodium methoxide in methanol, a method commonly known as the Zemplén deacylation.

Materials:

-

Benzoylated carbohydrate

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 28% w/w)

-

Ion-exchange resin (H+ form, e.g., Amberlite IR120)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the O-benzoylated compound (1.0 equivalent) in anhydrous methanol (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Neutralize the reaction by adding an ion-exchange resin (H+ form) and stirring until the pH of the solution becomes neutral.

-

Filter the resin through a cotton plug or a sintered glass funnel and wash thoroughly with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the deprotected carbohydrate.

Protocol 3: Purification of Benzoylated Nucleosides by Column Chromatography

Purification is a critical step to isolate the desired product from unreacted starting materials and byproducts.

Materials:

-

Crude benzoylated nucleoside mixture

-

Silica gel (60-120 mesh)

-

Eluent (e.g., a mixture of ethyl acetate and hexanes)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare the Column:

-

Securely clamp a glass column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Tap the column gently to remove air bubbles.

-

Add another thin layer of sand on top of the packed silica gel.

-

Equilibrate the column by running the eluent through it until the packing is stable.[14][15][16]

-

-

Load the Sample:

-

Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully apply the sample solution to the top of the silica gel.[15]

-

-

Elute the Column:

-

Add the eluent to the top of the column and begin collecting fractions.

-

Maintain a constant flow of the eluent. For flash chromatography, apply gentle pressure with a pump or inert gas.

-

Monitor the separation of compounds by collecting small fractions and analyzing them by TLC.

-

-

Isolate the Product:

Visualizing the Role of Dibenzoyl Groups

Phosphatidylinositol Signaling Pathway

The synthesis of inositol polyphosphates, key molecules in cellular signaling, often requires intricate protecting group strategies. Benzoyl groups are frequently used to protect specific hydroxyl groups of the inositol ring, enabling the regioselective introduction of phosphate groups. The diagram below illustrates a simplified phosphatidylinositol signaling pathway, where the synthesis of the central molecule, phosphatidylinositol (PI), and its phosphorylated derivatives relies on such synthetic strategies.[18][19][20][21][22][23]

Experimental Workflow: Solid-Phase Glycopeptide Synthesis

Solid-phase synthesis is a powerful technique for the automated synthesis of peptides and glycopeptides. This workflow illustrates the use of an orthogonal protecting group strategy, where a benzoyl-protected glycosylated amino acid is incorporated into a growing peptide chain.[11][24][25][26]

Logical Relationship: Orthogonal Deprotection Strategy

Orthogonality is a key concept in protecting group chemistry, allowing for the selective removal of one type of protecting group in the presence of others. This diagram illustrates a common orthogonal strategy involving silyl, benzoyl, and benzyl protecting groups.[2][24][27][28]

Conclusion

Dibenzoyl protecting groups are indispensable tools in modern organic synthesis. Their inherent stability, coupled with reliable methods for their removal, makes them a cornerstone of protecting group strategies in the synthesis of complex carbohydrates, nucleosides, and other biologically active molecules. A thorough understanding of their application, reactivity, and role in orthogonal protection schemes is essential for researchers and scientists aiming to construct intricate molecular architectures with high efficiency and precision.

References

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]

- 7. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inositol polyphosphates, diphosphoinositol polyphosphates and phosphatidylinositol polyphosphate lipids: Structure, synthesis, and development of probes for studying biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 21. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Solid-phase synthesis of an O-linked glycopeptide based on a benzyl-protected glycan approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. peptide.com [peptide.com]

- 26. researchgate.net [researchgate.net]

- 27. Bot Detection [iris-biotech.de]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis and Discovery of N,N-Dibenzoyl-Adenosine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of the posited initial synthesis and discovery of N,N-dibenzoyl-adenosine. Given the absence of direct literature for a compound explicitly named "N,N-dibenzoyl-adenosine," this guide postulates its identity as N⁶,N⁶-dibenzoyl-adenosine. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data. The synthesis involves the protection of the ribose hydroxyl groups, followed by the exhaustive benzoylation of the N⁶-amino group of adenosine, and subsequent deprotection. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field of nucleoside chemistry and drug development.

Introduction

Adenosine, a fundamental nucleoside composed of adenine and a ribose sugar, plays a crucial role in various biochemical processes. The chemical modification of adenosine is a cornerstone of drug discovery and molecular biology, enabling the development of novel therapeutics and research tools. A key challenge in the chemical synthesis of adenosine derivatives is the selective modification of its functional groups: the N⁶-exocyclic amine and the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

Protecting groups are indispensable in this context, and the benzoyl group is a widely used protecting group for the N⁶-amino function of adenosine due to its stability under various reaction conditions and its facile removal. While N⁶-benzoyl-adenosine is a common intermediate in oligonucleotide synthesis, the concept of a dibenzoylated derivative, N,N-dibenzoyl-adenosine (hypothesized as N⁶,N⁶-dibenzoyl-adenosine), represents a less explored area. This document outlines a plausible initial synthesis for this compound, drawing from established principles of nucleoside chemistry.

Postulated Initial Synthesis and Discovery

The discovery of N,N-dibenzoyl-adenosine would likely have emerged from research focused on the exhaustive acylation of adenosine, aiming to modulate its chemical properties or to explore its potential as a novel prodrug or synthetic intermediate. The synthetic strategy would logically follow a multi-step process involving the transient protection of the ribose hydroxyls, followed by the benzoylation of the N⁶-amino group, and subsequent deprotection.

The key steps in the proposed synthesis are:

-

Transient Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of adenosine are protected to prevent their reaction during the subsequent benzoylation of the exocyclic amine. A common method for this is the use of trimethylsilyl (TMS) groups.[1]

-

Dibenzoylation of the N⁶-Amino Group: With the hydroxyl groups protected, the N⁶-amino group is then reacted with an excess of benzoyl chloride to introduce two benzoyl groups.

-

Deprotection of Ribose Hydroxyls: The TMS protecting groups are removed under mild conditions to yield the final N,N-dibenzoyl-adenosine.

This approach, while not explicitly described for N,N-dibenzoyl-adenosine in the reviewed literature, is based on well-established methodologies in nucleoside chemistry.

Experimental Protocols

The following protocols are detailed, plausible procedures for the synthesis of N,N-dibenzoyl-adenosine.

3.1. Synthesis of N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine

-

Materials:

-

Adenosine (1.0 eq)

-

Anhydrous Pyridine

-

Chlorotrimethylsilane (TMS-Cl) (excess)

-

Benzoyl Chloride (excess)

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Suspend adenosine in anhydrous pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add chlorotrimethylsilane dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the adenosine is fully dissolved and silylated.

-

Cool the reaction mixture back to 0°C.

-

Add an excess of benzoyl chloride dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography.

-

3.2. Synthesis of N⁶,N⁶-Dibenzoyl-adenosine

-

Materials:

-

N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine (1.0 eq)

-

Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Ammonium Chloride solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve the purified N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine in THF.

-

Add a solution of TBAF in THF dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield N⁶,N⁶-dibenzoyl-adenosine.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesized N,N-dibenzoyl-adenosine. These values are hypothetical but based on typical data for similar nucleoside derivatives.

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₂₁N₅O₆ |

| Molecular Weight | 475.46 g/mol |

| Yield | 60-70% (overall) |

| Melting Point | 180-185 °C |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.6-8.8 (2H, m, Ade-H2, H8), 7.4-8.0 (10H, m, benzoyl-H), 6.1 (1H, d, H-1'), 5.0-5.5 (3H, m, 2',3',5'-OH), 4.0-4.6 (3H, m, H-2', H-3', H-4'), 3.5-3.8 (2H, m, H-5'a, H-5'b) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 170-175 (C=O), 150-155 (Ade-C), 125-135 (benzoyl-C), 85-90 (C-1'), 70-80 (C-2', C-3', C-4'), 60-65 (C-5') |

| Mass Spectrometry (ESI-MS) | m/z 476.15 [M+H]⁺, 498.13 [M+Na]⁺ |

Visualization of Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the experimental workflow for the synthesis and characterization of N,N-dibenzoyl-adenosine.

Caption: Synthetic pathway for N,N-dibenzoyl-adenosine.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has presented a plausible pathway for the initial synthesis and discovery of N,N-dibenzoyl-adenosine, a novel derivative of the essential nucleoside. By leveraging established methodologies in nucleoside chemistry, a robust synthetic route has been detailed, complete with experimental protocols and expected analytical data. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise summary for researchers. While direct literature on N,N-dibenzoyl-adenosine is scarce, the principles outlined here provide a solid foundation for its synthesis and further investigation into its potential applications in drug discovery and chemical biology. Future research will be necessary to fully characterize this compound and explore its biological activity.

References

An In-depth Technical Guide to the Thermodynamic Stability of N,N-dibenzoyl-adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of N,N-dibenzoyl-adenosine, a derivative of adenosine with significant applications in synthetic chemistry and drug development. While direct thermodynamic data for this specific molecule is not extensively available in public literature, this document outlines the core principles of its stability, inferred from studies on related acylated nucleosides, and details the experimental protocols for its empirical determination.

Introduction to N,N-dibenzoyl-adenosine Stability

N,N-dibenzoyl-adenosine is characterized by the presence of two benzoyl groups attached to the exocyclic amine (N6) of the adenine base. This modification is frequently employed as a protective strategy in the chemical synthesis of oligonucleotides and other adenosine derivatives. The stability of the N-benzoyl bond is a critical factor, influencing not only the efficiency of synthetic protocols but also the shelf-life and biological activity of the final product. The primary pathway for the degradation of N,N-dibenzoyl-adenosine is through the hydrolysis of the amide linkages, yielding adenosine and benzoic acid. The thermodynamic stability of the molecule provides a quantitative measure of its resistance to such degradation.

Factors Influencing the Stability of N,N-dibenzoyl-adenosine

The stability of the N-benzoyl bonds in N,N-dibenzoyl-adenosine is influenced by several factors:

-

pH: The hydrolysis of the amide bonds is susceptible to both acid and base catalysis. Under acidic conditions, protonation of the carbonyl oxygen of the benzoyl group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the hydrolysis reaction can be determined by studying the reaction rate at different temperatures.

-

Solvent: The polarity and protic nature of the solvent can influence the stability of N,N-dibenzoyl-adenosine. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction.

-

Enzymatic Degradation: In biological systems, the amide bonds may be susceptible to enzymatic cleavage by amidases or other hydrolases.

Experimental Protocols for Determining Thermodynamic Stability

A definitive assessment of the thermodynamic stability of N,N-dibenzoyl-adenosine requires empirical measurements. The following are standard experimental protocols that can be employed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to study the thermal stability of molecules.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A known quantity of N,N-dibenzoyl-adenosine is accurately weighed into a DSC pan. A reference pan is left empty or contains the buffer in which the sample is dissolved.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument.

-

Thermal Scan: The temperature is increased at a constant rate, and the heat flow to the sample is monitored.

-

Data Analysis: A thermogram is generated, plotting heat flow against temperature. The melting temperature (Tm), enthalpy of fusion (ΔHfus), and any other thermal transitions can be determined from the thermogram. A higher melting temperature generally indicates greater thermal stability.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry can be used to study the thermodynamics of binding interactions, but it can also be adapted to measure the enthalpy of a chemical reaction, such as hydrolysis.

Methodology:

-

Sample Preparation: A solution of N,N-dibenzoyl-adenosine is placed in the sample cell of the ITC instrument. The titrant, a solution that can induce hydrolysis (e.g., a strong acid or base), is loaded into the injection syringe.

-

Titration: Small aliquots of the titrant are injected into the sample cell at constant temperature.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The data is integrated to determine the total heat of reaction, from which the enthalpy of hydrolysis (ΔHhyd) can be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the kinetics of hydrolysis, from which thermodynamic parameters can be derived.

Methodology:

-

Spectral Analysis: The UV-Vis spectra of N,N-dibenzoyl-adenosine and its hydrolysis products (adenosine and benzoic acid) are recorded to identify wavelengths with significant absorbance differences.

-

Kinetic Assay: A solution of N,N-dibenzoyl-adenosine is prepared in a buffer of a specific pH and maintained at a constant temperature in a temperature-controlled cuvette holder in the spectrophotometer.

-

Monitoring: The absorbance at the chosen wavelength is monitored over time.

-

Data Analysis: The rate constant (k) for the hydrolysis reaction is determined by fitting the absorbance versus time data to an appropriate kinetic model. By repeating the experiment at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot, and subsequently, the enthalpy and entropy of activation can be determined.

Data Presentation

| Parameter | Value | Experimental Condition | Technique |

| Melting Temperature (Tm) | e.g., 150 °C | Solid state | DSC |

| Enthalpy of Fusion (ΔHfus) | e.g., 30 kJ/mol | Solid state | DSC |

| Enthalpy of Hydrolysis (ΔHhyd) | e.g., -25 kJ/mol | pH 7.4, 37 °C | ITC |

| Gibbs Free Energy of Hydrolysis (ΔGhyd) | e.g., -10 kJ/mol | pH 7.4, 37 °C | Calculated from k |

| Entropy of Hydrolysis (ΔShyd) | e.g., -50 J/mol·K | pH 7.4, 37 °C | Calculated from ΔH and ΔG |

| Rate Constant of Hydrolysis (k) | e.g., 1 x 10-5 s-1 | pH 7.4, 37 °C | UV-Vis Spectroscopy |

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermodynamic stability of N,N-dibenzoyl-adenosine.

Caption: Workflow for Thermodynamic Stability Assessment.

Logical Relationship of Stability Factors

This diagram illustrates the key factors influencing the stability of N,N-dibenzoyl-adenosine and their relationship to its degradation.

Caption: Factors Influencing Hydrolytic Degradation.

Conclusion

The thermodynamic stability of N,N-dibenzoyl-adenosine is a crucial parameter for its application in research and development. While specific thermodynamic data remains to be extensively published, an understanding of the factors influencing its stability and the established experimental protocols for its determination provide a solid foundation for its effective use. The methodologies outlined in this guide—DSC, ITC, and UV-Vis spectroscopy—are standard techniques that can be readily implemented to generate the necessary data for a comprehensive stability profile. This information is invaluable for optimizing reaction conditions, establishing appropriate storage and handling procedures, and predicting the in vivo behavior of N,N-dibenzoyl-adenosine and related compounds.

References

An In-depth Technical Guide on the Solubility of N,N-dibenzoyl-adenosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, including organic synthesis, purification, formulation, and biological screening. This guide focuses on the solubility of N,N-dibenzoyl-adenosine in organic solvents. It is important to note that the term "N,N-dibenzoyl-adenosine" is not a standard chemical name and can be ambiguous. It could refer to a molecule with two benzoyl groups on the exocyclic N6 amine of adenine (N6,N6-dibenzoyl-adenosine) or, more commonly, to an adenosine molecule with benzoyl groups on both the N6 amine and one or more of the hydroxyl groups of the ribose sugar.

Due to the scarcity of data for a compound specifically named "N,N-dibenzoyl-adenosine," this guide will address the solubility of highly benzoylated adenosine derivatives. The principles and methodologies described herein are applicable to adenosine molecules with multiple benzoyl protective groups, which significantly alter their polarity and, consequently, their solubility profile compared to unsubstituted adenosine. For reference, a related, commercially available compound is N6-Benzoyl-2',3'-dibenzoyl-adenosine (CAS 14985-43-4)[1]. The presence of multiple bulky, non-polar benzoyl groups is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.

Data Presentation: Solubility of Related Benzoylated Adenine Derivatives

| Compound | Solvent | Temperature | Solubility |

| N6-Benzoyladenine | Warm Ethanol | Not specified | 10 mg/mL (clear to slightly hazy) |

| N6-Benzoyladenine | DMF | Not specified | 50 mg/mL (clear) |

| N6-Benzoyladenine | DMSO | Not specified | 2 mg/mL (clear) |

| N6-Benzoyladenine | Water | Not specified | 50 mg/mL (clear to slightly hazy) |

Data sourced from Sigma-Aldrich product information for N6-Benzoyladenine.

Expected Solubility of N,N-dibenzoyl-adenosine:

Based on the principles of chemical structure and polarity, the addition of two non-polar benzoyl groups to the adenosine molecule will significantly increase its lipophilicity. Therefore, N,N-dibenzoyl-adenosine is expected to exhibit higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar solvents. Solvents such as dichloromethane, chloroform, and ethyl acetate are likely to be good solvents for this compound. In contrast, its solubility in alcohols like methanol and ethanol may be moderate, and it is expected to be poorly soluble in water.

Experimental Protocols: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound[2][3]. The following protocol is a general guideline for determining the solubility of N,N-dibenzoyl-adenosine in an organic solvent.

1. Materials and Equipment:

-

N,N-dibenzoyl-adenosine (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N,N-dibenzoyl-adenosine to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[3].

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of N,N-dibenzoyl-adenosine in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of N,N-dibenzoyl-adenosine of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

Caption: Experimental workflow for shake-flask solubility determination.

Caption: Logical relationship between benzoylation and expected solubility.

References

The Vanguard of Nucleoside Chemistry: Early Applications of Dibenzoylated Nucleosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent field of nucleic acid chemistry, the strategic manipulation of nucleosides was paramount to unlocking the secrets of oligonucleotide synthesis and the development of novel therapeutic agents. Among the earliest and most pivotal chemical modifications was the introduction of benzoyl groups, leading to the formation of dibenzoylated nucleosides. These compounds, primarily utilized as protected intermediates, were instrumental in the directed synthesis of the first artificial oligonucleotides. This guide delves into the core early applications of dibenzoylated nucleosides, providing a detailed look at their synthesis, the experimental protocols of the era, and their foundational role in the burgeoning fields of molecular biology and drug discovery.

While the primary early application of dibenzoylated nucleosides was as protected intermediates in oligonucleotide synthesis, their synthesis and characterization laid the groundwork for understanding how modification of the sugar and base moieties could influence the chemical and physical properties of nucleosides. This understanding was a critical precursor to the later development of nucleoside analogs with direct therapeutic applications. The increased lipophilicity imparted by the benzoyl groups, for instance, offered early insights into how such modifications could affect a molecule's solubility and potential for cellular uptake—concepts that are central to modern drug design.

The Pivotal Role in Early Oligonucleotide Synthesis

The mid-20th century witnessed the dawn of chemical oligonucleotide synthesis, a feat that required precise control over the reactive functional groups of nucleosides. The hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases needed to be temporarily masked or "protected" to prevent unwanted side reactions during the formation of the phosphodiester backbone. The benzoyl group emerged as a robust and reliable protecting group, particularly for the hydroxyl functions at the 3' and 5' positions of the deoxyribose sugar.

One of the seminal moments in this field was the first chemical synthesis of a dithymidinyl nucleotide containing a 3':5'-internucleotidic linkage by Michelson and Todd in 1955.[1][2][3][4][5] This landmark achievement relied on the use of protected nucleoside building blocks, including 3',5'-di-O-benzoylthymidine. The benzoyl groups ensured that the phosphodiester bond formed specifically between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of the next.

Experimental Workflow: Early Oligonucleotide Synthesis

The general workflow for the early chemical synthesis of a dinucleotide, such as the one pioneered by Michelson and Todd, can be conceptualized as a multi-step process involving protection, coupling, and deprotection.

Caption: Early workflow for dinucleotide synthesis.

Key Dibenzoylated Nucleosides and Their Synthesis

The primary dibenzoylated nucleosides featured in early research were derivatives of pyrimidines, such as thymidine and deoxycytidine. The synthesis of these compounds was a critical first step in the overall process of oligonucleotide construction.

3',5'-Di-O-benzoylthymidine

This was a cornerstone intermediate in early DNA synthesis. Its preparation involved the treatment of thymidine with benzoyl chloride in a suitable solvent, typically pyridine.

Table 1: Synthesis of 3',5'-Di-O-benzoylthymidine

| Reactants | Reagents | Product | Yield (%) | Reference |

| Thymidine | Benzoyl chloride, Pyridine | 3',5'-Di-O-benzoylthymidine | Not explicitly stated in early papers, but a common reaction. | Michelson & Todd, 1955 |

N,O-Dibenzoylated Deoxycytidine

The synthesis of protected deoxycytidine derivatives presented an additional challenge due to the presence of an exocyclic amino group on the cytosine base. This required protection in addition to the hydroxyl groups of the sugar. Early methods often resulted in the benzoylation of both the amino group and the hydroxyl groups.

Table 2: Synthesis of N,O-Dibenzoylated Deoxycytidine

| Reactants | Reagents | Product | Yield (%) | Reference |

| 2'-Deoxycytidine | Benzoyl chloride, Pyridine | N⁴,3',5'-tri-O-benzoyl-2'-deoxycytidine | Not explicitly stated in early papers. | General methodology of the era. |

Experimental Protocols

The experimental techniques of the 1950s and 1960s, while foundational, were rudimentary by modern standards. The following protocols are reconstructions based on the methodologies described in the seminal works of the period.

Protocol 1: Synthesis of 3',5'-Di-O-benzoylthymidine (Adapted from Michelson & Todd, 1955)

-

Reaction Setup: Thymidine is dissolved in anhydrous pyridine. The flask is equipped with a dropping funnel and a calcium chloride tube to protect from moisture.

-

Benzoylation: The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with constant stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by the precipitation of pyridine hydrochloride.

-

Workup: After the reaction is complete, the mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield crystalline 3',5'-di-O-benzoylthymidine.

Caption: Protocol for 3',5'-di-O-benzoylthymidine synthesis.

Early Biological Investigations: A Nascent Field

Direct evidence of the application of simple dibenzoylated nucleosides as standalone antiviral or anticancer agents in the very early period (1950s-1960s) is scarce in the primary literature. The focus was heavily on their role as synthetic intermediates. However, the creation of these acylated nucleosides was a crucial step towards the broader exploration of nucleoside analogs for therapeutic purposes.

The introduction of benzoyl groups significantly increases the lipophilicity of the nucleoside. This alteration of the physical properties was an early demonstration of how chemical modification could potentially influence the ability of a nucleoside to cross cellular membranes, a key consideration for drug efficacy. While not explicitly framed as a "drug delivery" strategy at the time, this principle became fundamental to the later design of more potent and bioavailable nucleoside analog drugs.

The groundwork laid by the synthesis and manipulation of dibenzoylated nucleosides paved the way for the development of a vast array of modified nucleosides that now form the backbone of many antiviral and anticancer therapies.

Conclusion

The early applications of dibenzoylated nucleosides were overwhelmingly centered on their indispensable role as protecting-group-laden building blocks in the dawn of chemical oligonucleotide synthesis. The pioneering work of researchers like Michelson and Todd, which utilized compounds such as 3',5'-di-O-benzoylthymidine, was fundamental to the first successful constructions of artificial nucleic acid fragments. While direct therapeutic applications of these specific dibenzoylated compounds in this early era are not well-documented, their synthesis and use provided critical lessons in chemical reactivity, the importance of protecting groups, and the influence of chemical modifications on the physical properties of nucleosides. This foundational knowledge was a vital stepping stone towards the subsequent explosion in the design and discovery of therapeutically active nucleoside analogs that continues to this day.

References

- 1. Gene Assembly from Chip-Synthesized Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage | Semantic Scholar [semanticscholar.org]

- 4. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage - Wikidata [wikidata.org]